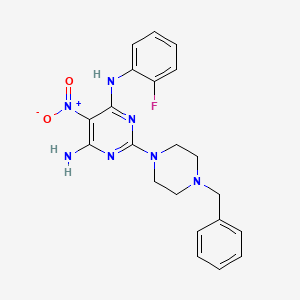

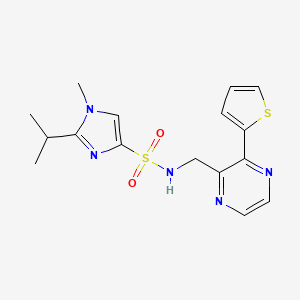

![molecular formula C23H22N2O3S B2802879 N-[1-(苯磺酰基)-3,4-二氢-2H-喹啉-7-基]-3-甲基苯甲酰胺 CAS No. 1005299-66-0](/img/structure/B2802879.png)

N-[1-(苯磺酰基)-3,4-二氢-2H-喹啉-7-基]-3-甲基苯甲酰胺

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

Synthesis Analysis

The synthesis of N-benzenesulfonyl derivatives, such as N-[1-(benzenesulfonyl)-3,4-dihydro-2H-quinolin-7-yl]-3-methylbenzamide, involves the combination of two privileged structures, benzenesulfonyl (BS) and tetrahydroquinoline (THQ) . These compounds were designed, prepared, and screened for antibacterial activity .科学研究应用

Antibacterial Activity

One of the significant applications of this compound is its antibacterial activity . N-arylsulfonylhydrazones, a branch of acylhydrazones, serve a key role in medicinal chemistry. They display various biological activities, including antibacterial activities . Two N-benzenesulfonyl (BS) derivatives of 1,2,3,4-tetrahydroquinoline (THQ) were designed, prepared, and screened for antibacterial activity .

Green Synthesis

The compound can be synthesized via a green method, which involves a simple grindstone procedure . This method is more efficient than solution-based methods and has many advantages, such as mild conditions, reduced pollution, short reaction time, low costs, effective reproducibility, and simplicity in process and handling .

Anti-tumor Activity

N-arylsulfonylhydrazones, including the compound , have shown anti-tumor activity . This makes them valuable in the field of medicinal chemistry and drug development.

Antiviral Activity

These compounds also exhibit antiviral properties . This suggests potential applications in the development of antiviral drugs.

Anti-inflammatory Activity

The compound has demonstrated anti-inflammatory activity . This could make it useful in the treatment of various inflammatory diseases.

Inhibitors of IMP-1

N-arylsulfonylhydrazones serve as novel inhibitors of IMP-1 . IMP-1 is a metallo-beta-lactamase that confers resistance to a broad range of beta-lactam antibiotics. Therefore, inhibitors of IMP-1 are of great interest in the field of antibiotic development.

Inhibitors of Carbonic Anhydrase

These compounds also act as inhibitors of carbonic anhydrase . Carbonic anhydrases are a family of enzymes that catalyze the rapid conversion of carbon dioxide to bicarbonate and protons. Inhibitors of these enzymes have applications in the treatment of glaucoma, epilepsy, and other conditions.

Role in Organic Synthesis

The compound plays a fundamental role in organic chemistry, particularly in the development of novel synthetic methodologies for the creation of C–C bonds . This makes it a valuable tool in the field of organic synthesis .

作用机制

Target of Action

Similar n-benzenesulfonyl derivatives have been found to targetCathepsin F , a cysteine protease involved in protein degradation .

Mode of Action

It’s known that n-benzenesulfonyl derivatives can generate reactive oxygen species (ros) and reactive nitrogen species, which can lead to cell death . This suggests that F2051-0087 might interact with its targets in a way that leads to the generation of these reactive species.

Biochemical Pathways

The generation of reactive oxygen species (ros) suggests that it might affect oxidative stress pathways and related cellular processes .

Result of Action

The result of F2051-0087’s action is likely to be cell death, given its potential to generate reactive oxygen species (ROS) and reactive nitrogen species . These reactive species can cause damage to cellular components, leading to cell death.

安全和危害

While specific safety and hazard information for N-[1-(benzenesulfonyl)-3,4-dihydro-2H-quinolin-7-yl]-3-methylbenzamide is not available, related compounds such as benzenesulfonyl hydrazide are considered hazardous according to the 2012 OSHA Hazard Communication Standard . They may cause skin and eye irritation, and may be toxic if ingested .

未来方向

Benzosultams, a subclass of bicyclic sulfonamides which includes compounds like N-[1-(benzenesulfonyl)-3,4-dihydro-2H-quinolin-7-yl]-3-methylbenzamide, have been found in numerous biologically active compounds and pharmaceuticals . They exhibit a wide spectrum of promising bioactivities, which have been widely utilized as inhibitors and drugs . Therefore, the development of new synthetic classes of antimicrobials based on these structures represents a promising direction for future research .

属性

IUPAC Name |

N-[1-(benzenesulfonyl)-3,4-dihydro-2H-quinolin-7-yl]-3-methylbenzamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H22N2O3S/c1-17-7-5-8-19(15-17)23(26)24-20-13-12-18-9-6-14-25(22(18)16-20)29(27,28)21-10-3-2-4-11-21/h2-5,7-8,10-13,15-16H,6,9,14H2,1H3,(H,24,26) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WSKNAVIVCLKSJP-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=CC=C1)C(=O)NC2=CC3=C(CCCN3S(=O)(=O)C4=CC=CC=C4)C=C2 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H22N2O3S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

406.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-[1-(benzenesulfonyl)-3,4-dihydro-2H-quinolin-7-yl]-3-methylbenzamide | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

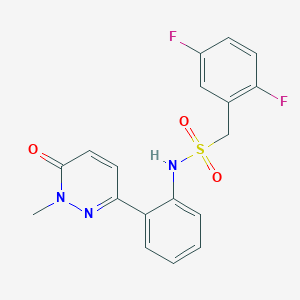

![5-[4-(4-Fluorophenyl)piperazin-1-yl]-3-methyl-5-oxopentanoic acid](/img/structure/B2802797.png)

![2-[4-(3-Chlorophenyl)piperazino]-1-phenyl-1-ethanol](/img/structure/B2802800.png)

![[2-(3-Bromophenoxy)ethyl]ethylamine hydrochloride](/img/structure/B2802802.png)

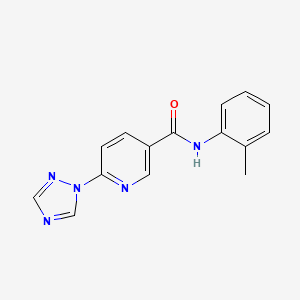

![N-(1-(3,4-dimethylphenyl)-4-oxo-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)-3,4-difluorobenzamide](/img/structure/B2802810.png)

![4-[(E)-2-(4-Methylphenyl)ethenyl]sulfonylmorpholine-3-carbonitrile](/img/structure/B2802812.png)

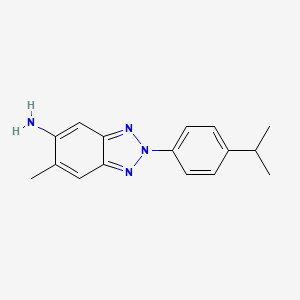

![4-Acetyl-5-[(2-methylpropan-2-yl)oxycarbonylamino]-1H-pyrrole-2-carboxylic acid](/img/structure/B2802819.png)